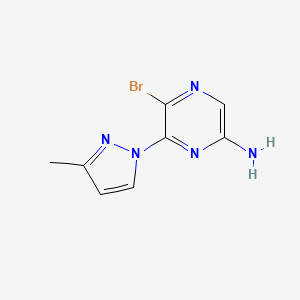

5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine

Description

5-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine is a heterocyclic compound featuring a pyrazine core substituted with a bromine atom at position 5 and a 3-methylpyrazole group at position 4. The compound’s synthesis likely involves palladium-catalyzed cross-coupling reactions, analogous to methods used for related bromopyrazin-2-amine derivatives .

Properties

IUPAC Name |

5-bromo-6-(3-methylpyrazol-1-yl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN5/c1-5-2-3-14(13-5)8-7(9)11-4-6(10)12-8/h2-4H,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMVOBXAGFHUSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NC(=CN=C2Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine typically involves the bromination of a pyrazole derivative followed by the introduction of a pyrazin-2-amine moiety. One common method involves the reaction of 3-methyl-1H-pyrazole with bromine to form 5-bromo-3-methyl-1H-pyrazole. This intermediate is then reacted with 2-aminopyrazine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Oxidation: Oxidized products may include pyrazine N-oxides.

Reduction: Reduced products may include pyrazole derivatives with altered oxidation states.

Scientific Research Applications

5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine is a heterocyclic compound containing pyrazole and pyrazine rings. It is valuable in medicinal chemistry as a building block for creating more complex molecules and because of its potential biological activities.

Scientific Research Applications

5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine is used in a variety of scientific research applications:

- Medicinal Chemistry: It serves as a scaffold in the development of new drugs, particularly for neurological and inflammatory diseases.

- Biological Studies: It is studied for potential biological activities, such as antimicrobial and anticancer properties.

- Chemical Synthesis: It acts as a building block in the synthesis of more complex heterocyclic compounds.

- Material Science: It is explored for potential use in developing new materials with unique electronic properties.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Substitution Reactions: The bromine atom can be substituted with other nucleophiles. Common reagents include nucleophiles like amines, thiols, and alkoxides. Products depend on the nucleophile used, resulting in various substituted derivatives.

- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation, potentially yielding pyrazine N-oxides. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed for reduction, possibly leading to pyrazole derivatives with altered oxidation states.

- Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Mechanism of Action

The mechanism of action of 5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.

Comparison with Similar Compounds

Substituent Diversity on the Pyrazine Core

The pyrazin-2-amine scaffold is versatile, with modifications at positions 5 and 6 significantly altering properties. Key analogs include:

Key Observations :

Physicochemical Properties

- Hydrogen Bonding : The pyrazole N-H and pyrazine amine groups enable hydrogen bonding, critical for crystal packing and target binding. emphasizes graph-set analysis for predicting molecular aggregation .

- Solubility and Stability : Bromine and pyrazole substituents likely reduce solubility compared to methoxy or fluoro analogs, necessitating formulation optimization for drug development .

Biological Activity

5-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine (CAS Number: 2266614-70-2) is a heterocyclic compound notable for its dual pyrazole and pyrazine ring structure. This unique arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

The compound has the molecular formula C8H8BrN5 and a molecular weight of 254.09 g/mol. It is characterized by the presence of bromine, which often enhances biological activity through various mechanisms, including increased lipophilicity and potential interactions with biological targets.

Biological Activities

Research indicates that 5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine exhibits a range of biological activities, including:

1. Anticancer Activity

- Several studies have highlighted the effectiveness of pyrazole derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to 5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine have shown significant inhibitory effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .

- A combination treatment involving this compound and doxorubicin demonstrated enhanced cytotoxic effects, indicating potential for synergistic therapeutic strategies in treating resistant cancer types .

2. Antimicrobial Properties

- The compound is also being investigated for its antimicrobial activities. Pyrazole derivatives have been found to exhibit moderate to excellent antifungal activities against phytopathogenic fungi, suggesting that 5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine might possess similar properties .

3. Anti-inflammatory Effects

- In vitro studies have shown that related pyrazole compounds can inhibit the production of pro-inflammatory cytokines, suggesting that 5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine may also exert anti-inflammatory effects .

Structure–Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often linked to their structural features. The presence of bromine and the specific arrangement of nitrogen atoms in the rings contribute significantly to their reactivity and interaction with biological targets. Understanding these relationships aids in the rational design of more potent derivatives.

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

Case Study 1: Antitumor Activity

A study evaluated a series of pyrazole derivatives for their ability to inhibit BRAF(V600E), a common mutation in melanoma. Compounds structurally similar to 5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine showed promising results, emphasizing the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: Synergistic Effects with Doxorubicin

In experimental models, combining doxorubicin with certain pyrazole derivatives resulted in increased apoptosis in cancer cells compared to treatment with doxorubicin alone. This suggests that 5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine could be explored for combination therapies in oncology .

Synthesis and Production

The synthesis of 5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine typically involves:

- Bromination : A precursor pyrazole derivative is brominated.

- Coupling Reaction : The brominated product is then coupled with a pyrazinamine under controlled conditions to yield the final compound.

This synthetic route can be optimized for large-scale production using continuous flow reactors and high-throughput screening methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.